2-溴-2-甲基丙酰胺

描述

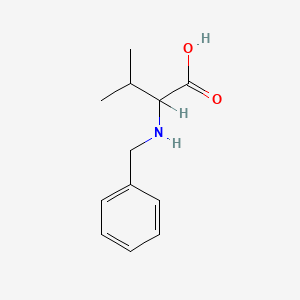

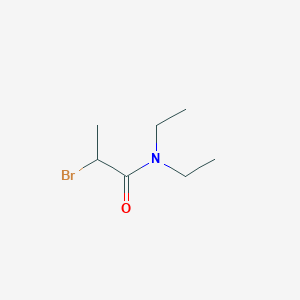

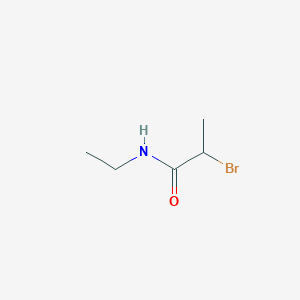

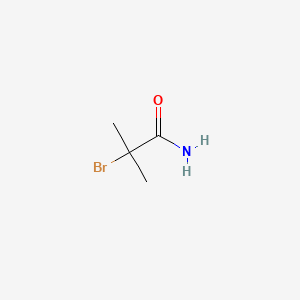

2-Bromo-2-methylpropanamide, also known as 2-Bromo-2,2-dimethylacetamide or 2-Bromoisobutyramide, is a chemical compound with the molecular formula C4H8BrNO and a molecular weight of 166.02 .

Synthesis Analysis

The synthesis of 2-Bromo-2-methylpropanamide involves the electrochemical reduction of a series of secondary and tertiary α-bromoisobutyramides in dipolar aprotic solvents .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2-methylpropanamide consists of a carbanion formed at the mercury electrode as a consequence of two-electron C–Br bond cleavage .

Chemical Reactions Analysis

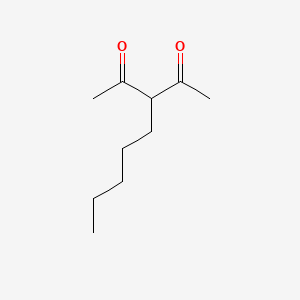

The base-promoted reaction of 2-bromo-2-methylpropanamides with 5-, 6-, and 7-membered lactams affords spiro-oxazolidinones . Concurrently, tertiary 2-bromoamides undergo 1,2-elimination to yield an αβ-unsaturated amide, while secondary 2-bromoamides are deprotonated at the nitrogen atom, affording a bromo-containing anion .

Physical And Chemical Properties Analysis

2-Bromo-2-methylpropanamide is a white to almost white powder with a melting point of 145-149°C and a boiling point of 240.0±23.0°C . It has a density of 1.4132 (rough estimate) and a refractive index of 1.5500 (estimate) .

科学研究应用

Synthesis of Spiro-Oxazolidinones

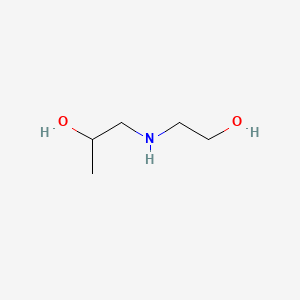

The base-promoted reaction of 2-bromo-2-methylpropanamides with 5-, 6-, and 7-membered lactams affords spiro-oxazolidinones . These compounds can be hydrolyzed under acidic conditions to yield the ω-aminoester amides .

Conversion of Phenols to Anilines

2-Bromo-2-methylpropanamide is used in a practical one-pot conversion of phenols to anilines . This process involves the formation of 6-Amino-3,4-dihydro-1 (2H)-naphthalenone .

Preparation of Multifunctional Silica Colloids

2-Bromo-2-methylpropanamide is used in the preparation of multifunctional silica colloids . These colloids are prepared by coating them with 2-bromo-2-methylpropionic acid stabilized quantum dots .

Synthesis of Dextran Macroinitiator

2-Bromo-2-methylpropanamide is used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide .

Drug-Induced Self-Assembly

2-Bromo-2-methylpropanamide is used in the drug-induced self-assembly of modified albumins as nano-theranostics for tumor-targeted combination therapy .

Chemical Synthesis

2-Bromo-2-methylpropanamide is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

作用机制

Target of Action

2-Bromo-2-methylpropanamide is a chemical compound used in organic synthesis as a reagent and intermediate It’s known to react with various compounds in synthesis processes .

Mode of Action

The exact mode of action of 2-Bromo-2-methylpropanamide is dependent on the specific reaction it’s involved in. For instance, it can react with lactams in a base-promoted reaction to form spiro-oxazolidinones . This interaction involves the compound’s bromine atom, which is a good leaving group, facilitating the reaction .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-2-methylpropanamide are largely dependent on the specific reactions it’s used in. In the example of the reaction with lactams, the resulting spiro-oxazolidinones can be hydrolyzed under acidic conditions to yield ω-aminoester amides .

Result of Action

The molecular and cellular effects of 2-Bromo-2-methylpropanamide’s action are dependent on the specific reactions it’s used in. In the reaction with lactams, it helps form spiro-oxazolidinones, which can then be hydrolyzed to form ω-aminoester amides .

Action Environment

The action, efficacy, and stability of 2-Bromo-2-methylpropanamide can be influenced by various environmental factors. For instance, the reaction with lactams is base-promoted, indicating that the pH of the environment can affect the reaction . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

安全和危害

2-Bromo-2-methylpropanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

未来方向

2-Bromo-2-methylpropanamide has gained significant attention in the field of chemistry due to its unique physical and chemical properties. Its potential applications and future directions are subjects of ongoing research.

Relevant Papers

Several papers have been published on the synthesis, properties, and applications of 2-Bromo-2-methylpropanamide . These papers provide valuable insights into the chemical behavior and potential uses of this compound.

属性

IUPAC Name |

2-bromo-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRIMJTZOOLIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

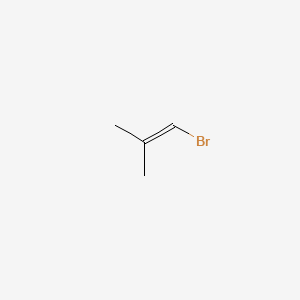

CC(C)(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225608 | |

| Record name | Propanamide, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-methylpropanamide | |

CAS RN |

7462-74-0 | |

| Record name | Propanamide, 2-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007462740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7462-74-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2-methylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。